1-Boc-4-ethoxycarbonylmethoxypiperidine

Beschreibung

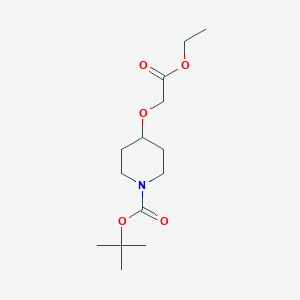

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-18-12(16)10-19-11-6-8-15(9-7-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANMNWDTQXBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441189 | |

| Record name | 1-Boc-4-ethoxycarbonylmethoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189889-45-0 | |

| Record name | 1-Boc-4-ethoxycarbonylmethoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Boc 4 Ethoxycarbonylmethoxypiperidine

Retrosynthetic Analysis and Disconnection Strategies

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com This process involves breaking bonds, known as disconnections, which correspond to the reverse of known and reliable chemical reactions. semanticscholar.org

Identification of Key Precursors and Synthons

The structure of 1-Boc-4-ethoxycarbonylmethoxypiperidine presents several logical points for disconnection. The most apparent disconnection is at the ether linkage (C-O bond) on the piperidine (B6355638) ring. This disconnection simplifies the target molecule into two key fragments.

Retrosynthetic Disconnection of this compound

| Disconnection Point | Resulting Precursors/Synthons | Corresponding Forward Reaction |

|---|---|---|

| Ether C-O Bond | Precursor 1: 1-Boc-4-hydroxypiperidinePrecursor 2: An ethyl haloacetate (e.g., ethyl bromoacetate)Synthon A: 1-Boc-4-oxido-piperidine (nucleophile)Synthon B: ⁺CH₂COOEt (electrophile) | Williamson Ether Synthesis / Alkylation |

The primary disconnection strategy identifies 1-Boc-4-hydroxypiperidine as a crucial precursor. This intermediate can be further simplified through a functional group interconversion (FGI), disconnecting the alcohol to a ketone. This leads to N-Boc-4-piperidone , a widely available and pivotal starting material in the synthesis of various piperidine derivatives. caymanchem.comun.org N-Boc-4-piperidone is recognized as a key precursor in the synthesis of complex molecules. google.comjustice.gov

Functional Group Interconversion (FGI) Pathways to the Ethoxycarbonylmethoxy Moiety

Functional Group Interconversion (FGI) is a standard strategy in retrosynthesis where one functional group is converted into another to facilitate a key bond-forming step. semanticscholar.org In the synthesis of the target molecule, the most critical FGI is the transformation of a ketone into an alcohol, which then enables the formation of the ether linkage.

The ethoxycarbonylmethoxy moiety (-OCH₂COOEt) is typically introduced as a single unit using an alkylating agent. The precursor for this group is derived from a haloacetic acid ester, such as ethyl bromoacetate or ethyl chloroacetate. These reagents provide the complete two-carbon ether-linked ester sidechain in a single synthetic step. The conversion of the hydroxyl group of 1-Boc-4-hydroxypiperidine into the final ether is a classic example of FGI. ub.eduvanderbilt.edu

Convergent and Linear Synthesis Approaches

Chemical syntheses can be categorized as either linear or convergent. wikipedia.org In a linear synthesis, the molecule is built step-by-step in a sequential fashion. In contrast, a convergent synthesis involves preparing different fragments of the molecule independently and then combining them at a later stage. researchgate.net The synthesis of this compound is most commonly achieved through a linear approach, starting from a pre-formed piperidine ring.

N-Boc-4-piperidone as a Pivotal Intermediate in Synthetic Routes

N-Boc-4-piperidone (also known as tert-butyl 4-oxopiperidine-1-carboxylate) is an ideal starting material for this synthesis. caymanchem.com Its piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be removed later if necessary. The ketone at the 4-position serves as a versatile functional handle for introducing the desired side chain.

The first step in the forward synthesis is the reduction of the ketone in N-Boc-4-piperidone to the corresponding secondary alcohol, 1-Boc-4-hydroxypiperidine. google.com This transformation is a well-established and high-yielding reaction.

Table of Reduction Conditions for N-Boc-4-piperidone

| Reducing Agent | Solvent | Typical Conditions | Outcome |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol (B129727) (MeOH) or Ethanol (EtOH) | Room temperature | High yield of 1-Boc-4-hydroxypiperidine google.com |

Formation of the Ether Linkage: Alkylation and Related Strategies

The core bond-forming step is the creation of the ether linkage. This is typically accomplished via a Williamson ether synthesis, which involves the alkylation of an alcohol. organic-chemistry.org In this case, the alcohol is 1-Boc-4-hydroxypiperidine.

The reaction proceeds in two stages:

Deprotonation: The hydroxyl group of 1-Boc-4-hydroxypiperidine is deprotonated with a strong base to form a more nucleophilic alkoxide ion.

Nucleophilic Substitution: The resulting alkoxide attacks an electrophilic alkyl halide, such as ethyl bromoacetate, in a bimolecular nucleophilic substitution (Sₙ2) reaction to form the ether bond. beilstein-journals.orgnih.gov

Table of Reagents for Williamson Ether Synthesis

| Base | Alkylating Agent | Solvent | General Conditions |

|---|---|---|---|

| Sodium hydride (NaH) | Ethyl bromoacetate | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) | 0 °C to room temperature |

| Potassium tert-butoxide (t-BuOK) | Ethyl chloroacetate | Tetrahydrofuran (THF) | Room temperature |

Introduction of the Ethoxycarbonyl Group

The ethoxycarbonyl group (-COOEt) is introduced as part of the larger ethoxycarbonylmethyl fragment during the alkylation step described previously. The choice of alkylating agent, such as ethyl bromoacetate or ethyl chloroacetate, directly installs the complete side chain onto the piperidine ring's oxygen atom.

This method is highly efficient as it forms the C-O ether bond and incorporates the ester functionality in a single, reliable reaction. The ester group itself can be a precursor for other functional groups through further transformations, such as hydrolysis to a carboxylic acid or reduction to an alcohol, highlighting the synthetic utility of the target compound as an intermediate.

Advanced Reaction Conditions and Methodological Developments

The principal route to this compound involves the O-alkylation of 1-Boc-4-hydroxypiperidine with an ethyl haloacetate, a classic example of the Williamson ether synthesis. Recent advancements have centered on the use of catalytic systems and refined protocols to improve reaction outcomes.

Catalytic Systems for Enhanced Efficiency

The efficiency of the Williamson ether synthesis for preparing this compound can be significantly improved through the use of phase-transfer catalysis (PTC). wikipedia.orgsemanticscholar.orgcrdeepjournal.org This methodology is particularly advantageous in industrial-scale synthesis. wikipedia.org Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the alkoxide of 1-Boc-4-hydroxypiperidine from a solid or aqueous phase to an organic phase where it can react with the ethyl haloacetate. wikipedia.org

Commonly employed phase-transfer catalysts include tetrabutylammonium bromide (TBAB) and tetrabutylammonium chloride. wikipedia.orgresearchgate.net The use of these catalysts can lead to higher yields and faster reaction times by increasing the concentration of the reactive alkoxide in the organic phase. researchgate.net Solid-liquid phase transfer catalysis (S-L PTC) is often preferred as it can be more selective and easier to control than liquid-liquid systems. crdeepjournal.org

| Catalyst System | Reactants | Solvent | Base | Temperature (°C) | Yield (%) |

| Tetrabutylammonium Bromide (TBAB) | 1-Boc-4-hydroxypiperidine, Ethyl bromoacetate | Toluene | 50% aq. NaOH | 25-50 | >90 |

| Tetrabutylammonium Chloride | 1-Boc-4-hydroxypiperidine, Ethyl chloroacetate | Heptane | 50% aq. NaOH | 25-50 | High |

This table presents representative data for phase-transfer catalyzed O-alkylation of N-Boc protected amino alcohols, which are structurally similar to 1-Boc-4-hydroxypiperidine.

Stereoselective and Regioselective Preparations

The synthesis of this compound from the prochiral precursor 1-Boc-4-hydroxypiperidine does not inherently involve stereoselectivity at the 4-position of the piperidine ring, as the hydroxyl group is symmetrically disposed. However, the principles of stereoselective synthesis become critical when starting from chiral precursors or when desiring specific stereoisomers in more complex derivatives.

For related piperidine systems, enantioselective syntheses have been achieved through various strategies, including the use of chiral auxiliaries and catalytic asymmetric methods. nih.govresearchgate.netsemanticscholar.org For instance, the catalytic dynamic resolution of N-Boc-2-lithiopiperidine has been employed to produce enantiomerically enriched 2-substituted piperidines. nih.gov While not directly applied to the 4-position, these methodologies highlight the potential for developing stereoselective routes to derivatives of this compound if required.

Regioselectivity is a key consideration in the synthesis of substituted piperidines. In the case of this compound, the reaction is inherently regioselective for O-alkylation at the 4-hydroxyl group, as it is the only reactive site for this transformation on the 1-Boc-4-hydroxypiperidine precursor.

High-Yielding Protocols and Scalability Considerations

The development of high-yielding and scalable protocols for the synthesis of this compound is crucial for its potential applications. The scalability of the Williamson ether synthesis is well-established, and its adaptation for industrial production often involves the use of cost-effective reagents and solvents, along with process optimization to maximize yield and purity. wikipedia.org

A key factor in the scalability of the synthesis of the target compound is the efficient production of its precursor, 1-Boc-4-hydroxypiperidine. A common high-yielding method for this precursor involves the reduction of 1-Boc-4-piperidone.

| Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1-Boc-4-piperidone | Sodium borohydride | THF/Methanol | -10 | 87 |

Another scalable approach for the synthesis of 1-Boc-4-hydroxypiperidine involves the direct Boc-protection of 4-hydroxypiperidine using di-tert-butyl dicarbonate in the presence of a base like potassium carbonate. google.com This method is reported to be high-yielding and suitable for industrial implementation. google.com

For the final O-alkylation step, reaction conditions are typically optimized to ensure complete conversion and minimize side reactions. The use of a slight excess of the ethyl haloacetate and a strong base in an appropriate solvent at moderate temperatures (50-100 °C) generally provides good yields (50-95% in laboratory settings). wikipedia.orgbyjus.com Microwave-assisted synthesis has also been explored to accelerate Williamson ether syntheses, potentially offering a scalable option with reduced reaction times. wikipedia.orgresearchgate.net

Chemical Reactivity and Transformations of 1 Boc 4 Ethoxycarbonylmethoxypiperidine

Reactions Involving the Ethoxycarbonylmethoxy Group

The ethoxycarbonylmethoxy moiety at the 4-position of the piperidine (B6355638) ring is a primary site for chemical modification, offering pathways to introduce new functionalities through reactions of the ester group.

Ester Hydrolysis and Subsequent Carboxylic Acid Reactions

The ethyl ester of 1-Boc-4-ethoxycarbonylmethoxypiperidine can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, N-Boc-piperidine-4-oxyacetic acid. This transformation is typically achieved using alkali metal hydroxides, such as lithium hydroxide (B78521) or sodium hydroxide, in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727). The resulting carboxylate can then be protonated with a mild acid to afford the free carboxylic acid. This carboxylic acid serves as a versatile intermediate for a variety of subsequent reactions. For instance, it can be coupled with amines to form amides using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a coupling additive such as 1-hydroxybenzotriazole (B26582) (HOBt).

Reduction of the Ester Functionality

The ester group can be reduced to a primary alcohol, yielding tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate. Powerful reducing agents such as lithium aluminum hydride (LiAlH4) are typically employed for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent, for instance, tetrahydrofuran (THF), at reduced temperatures to control the reactivity of the hydride reagent. Following the reduction, an aqueous workup is necessary to quench the excess reducing agent and liberate the alcohol product. This reduction provides a hydroxyl group that can be further functionalized, for example, through etherification or esterification, to introduce a variety of substituents.

Table 1: Reduction of Piperidine Esters to Alcohols

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate | di-tert-butyl dicarbonate, methylene (B1212753) chloride, room temperature, 2 hours | Ethyl 1-(tert-butoxycarbonyl)-4-(2-hydroxyethyl)-piperidine-2-carboxylate | Not specified |

Data is illustrative and based on analogous reactions.

Transesterification and Other Ester Transformations

Transesterification of the ethyl ester to other alkyl esters can be accomplished under either acidic or basic conditions. For example, treatment with methanol in the presence of an acid catalyst like sulfuric acid or a solid-supported acid can yield the corresponding methyl ester. Alternatively, basic conditions using a catalytic amount of a sodium alkoxide in the corresponding alcohol can also effect this transformation. These reactions are typically driven to completion by using a large excess of the new alcohol.

Transformations of the Piperidine Ring System

The piperidine ring, with its Boc-protected nitrogen and the substituent at the 4-position, offers additional opportunities for structural modification.

N-Boc Deprotection and Subsequent Reactions of the Free Amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability under many reaction conditions and its facile removal under acidic conditions. Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol effectively cleaves the Boc group to reveal the secondary amine.

Once deprotected, the free piperidine nitrogen becomes a nucleophilic site for a variety of functionalization reactions. A common subsequent transformation is N-alkylation, where the secondary amine is reacted with an alkyl halide or another electrophilic alkylating agent in the presence of a base to introduce a new substituent on the nitrogen atom. Reductive amination with aldehydes or ketones is another powerful method to achieve N-alkylation.

Table 2: Conditions for N-Boc Deprotection

| Substrate | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| N-Boc protected amines | Trifluoroacetic acid, Dichloromethane | Corresponding amine | High |

| N-Boc protected amines | HCl in Dioxane or Methanol | Corresponding amine hydrochloride salt | High |

Data represents general conditions for N-Boc deprotection.

Modifications at the 4-Position and Adjacent Carbons

While the ethoxycarbonylmethoxy group is attached at the 4-position, further modifications can be envisioned at this position or the adjacent carbons. Starting from the related compound, 1-Boc-4-piperidone, the enolate can be generated using a strong base like lithium diisopropylamide (LDA). This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the C3 or C5 positions of the piperidine ring.

Furthermore, the synthesis of derivatives with different functionalities at the 4-position often begins with 1-Boc-4-piperidone. For instance, reductive amination of 1-Boc-4-piperidone with an amine can introduce a nitrogen-containing substituent at the 4-position. While not direct transformations of this compound, these methods highlight the broader synthetic strategies available for creating diverse 4-substituted piperidine scaffolds.

Ring Expansions or Contractions

While the piperidine ring is generally stable, specific reaction conditions can induce rearrangement to either larger or smaller ring systems. For the N-Boc-piperidine scaffold, ring contraction is a more commonly documented transformation than ring expansion.

Ring Contraction: A notable method for the ring contraction of piperidine derivatives involves a photomediated reaction. nih.gov This transformation can convert α-acylated piperidines into cis-1,2-disubstituted cyclopentane (B165970) scaffolds under visible light irradiation. nih.gov Although this Norrish type II reaction pathway is feasible for N-Boc protected piperidines, the Boc group is not optimal for this specific transformation. Research has shown that other electron-withdrawing groups on the piperidine nitrogen, such as sulfonyl groups, provide the desired ring-contracted product in significantly higher yields. nih.gov The lower efficiency with the N-Boc group is a critical consideration for synthetic planning. nih.gov

Ring Expansion: Direct ring expansion of the 1-Boc-4-substituted piperidine core itself is not a commonly reported high-yield transformation. Most synthetic strategies build larger rings, such as azepanes, from different acyclic or smaller cyclic precursors. rsc.org However, related methodologies exist, such as the ring expansion of prolinol derivatives (five-membered rings) via aziridinium (B1262131) intermediates to furnish 3-substituted piperidines (six-membered rings). nih.govacs.org Such methods highlight the synthesis of piperidines from smaller rings rather than the expansion of a pre-existing piperidine scaffold. nih.govacs.org

| N-Protecting Group | Product | Yield (%) | Reference |

|---|---|---|---|

| Tosyl (SO₂Ar) | N-Tosyl Cyclopentane Derivative | Good to High | nih.gov |

| Benzoyl (COPh) | N-Benzoyl Cyclopentane Derivative | Lower | nih.gov |

| Boc (COOtBu) | N-Boc Cyclopentane Derivative | Lower | nih.gov |

| Pivaloyl (COC(CH₃)₃) | N-Pivaloyl Cyclopentane Derivative | Lower | nih.gov |

Derivatization Strategies for Analogues and Derivatives

The this compound structure is a valuable starting point for generating a library of analogues. Key to this process is the strategic removal of the Boc protecting group, which unmasks a reactive secondary amine, opening the door to a wide array of subsequent functionalization reactions.

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in many reaction conditions and its straightforward removal under acidic conditions. total-synthesis.com

Boc Deprotection: The most common method for Boc group cleavage is treatment with a strong acid. total-synthesis.com Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in solvents like dioxane, methanol, or ethyl acetate (B1210297), are frequently employed. total-synthesis.comnih.gov The reaction proceeds via protonation of the carbamate (B1207046) carbonyl, followed by fragmentation to release the stable tert-butyl cation (which typically forms isobutene), carbon dioxide, and the free secondary amine as its corresponding acid salt. total-synthesis.com Neutralization with a base then provides the piperidine derivative ready for further modification.

Subsequent N-Functionalization: Once deprotected, the secondary amine of the piperidine ring is a nucleophile that can undergo numerous transformations to yield a diverse range of derivatives. This is a crucial step in the synthesis of many pharmaceutical agents, where the piperidine nitrogen is often substituted. For example, the fentanyl precursor 1-Boc-4-AP is readily converted to various analogues through deprotection followed by N-acylation or N-alkylation. wikipedia.org

Common derivatization reactions include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.

N-Alkylation: Reaction with alkyl halides or tosylates, often requiring a base to neutralize the generated acid.

Reductive Amination: A two-step or one-pot reaction with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced (e.g., with sodium triacetoxyborohydride) to form a new C-N bond.

N-Arylation: Coupling with aryl halides or boronic acids, typically using a palladium or copper catalyst (e.g., Buchwald-Hartwig amination).

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

| Reaction Type | Reagents | General Product Structure |

|---|---|---|

| N-Acylation | R-COCl, Base (e.g., Et₃N) | Piperidine-N-COR |

| N-Alkylation | R-X (X=Br, I, OTs), Base (e.g., K₂CO₃) | Piperidine-N-R |

| Reductive Amination | RCHO, Reducing Agent (e.g., NaBH(OAc)₃) | Piperidine-N-CH₂R |

| N-Arylation | Ar-X, Pd or Cu catalyst, Base | Piperidine-N-Ar |

| Sulfonylation | R-SO₂Cl, Base | Piperidine-N-SO₂R |

Controlling the stereochemistry of the piperidine ring is paramount, as the three-dimensional arrangement of substituents is often critical for biological activity. When derivatizing a pre-existing scaffold like this compound, stereocontrol can be exerted in several ways.

Diastereoselective Functionalization: The existing substituent at the C4 position can influence the stereochemical outcome of reactions at other positions on the ring, such as the C2 or C3 positions. This substrate-controlled diastereoselectivity is a powerful tool in synthesis.

A notable example is the highly diastereoselective photoredox-catalyzed α-amino C-H arylation of densely substituted piperidines. nih.govacs.orgnih.gov In these reactions, pre-existing stereocenters on the ring direct the approach of the incoming aryl group, leading to a high preference for one diastereomer. nih.govacs.org Although the N-Boc group itself is often deactivating for such C-H functionalization reactions, the principle applies to derivatives where the Boc has been replaced with other groups (e.g., N-alkyl or N-aryl). nih.gov The reaction often proceeds through an initial, non-selective C-H arylation followed by an epimerization step that enriches the thermodynamically most stable diastereomer. acs.orgnih.gov

Control via Chiral Auxiliaries and Reagents: When the starting material is achiral or racemic, stereochemistry can be introduced using chiral reagents, catalysts, or auxiliaries. For instance, asymmetric deprotonation of N-Boc-piperidines using a strong base (like sec-butyllithium) in the presence of a chiral ligand (like (-)-sparteine) can generate an enantioenriched organolithium species at the C2 position. This intermediate can then be trapped with an electrophile to yield an enantioenriched 2-substituted piperidine.

Hydrogenation of substituted pyridine (B92270) precursors is another common method to form the piperidine ring, where the choice of catalyst can influence the stereochemical outcome, often favoring the formation of cis-disubstituted products. nih.gov This establishes an initial relative stereochemistry that is carried through subsequent transformations. nih.gov

| Strategy | Transformation | Typical Outcome | Reference |

|---|---|---|---|

| Substrate Control | α-C-H Arylation (Photoredox) | High diastereoselectivity (thermodynamic product) | nih.govacs.orgnih.gov |

| Catalytic Hydrogenation | Reduction of a substituted pyridine precursor | Often favors cis-diastereomer | nih.gov |

| Asymmetric Deprotonation | Lithiation with a chiral ligand followed by electrophilic quench | Enantioenriched α-substituted product | |

| Chiral Auxiliary | Attachment of a removable chiral group to guide a reaction | Diastereoselective product formation |

Role of 1 Boc 4 Ethoxycarbonylmethoxypiperidine As a Synthetic Intermediate

Building Block for Diverse Heterocyclic Scaffolds

The structure of 1-Boc-4-ethoxycarbonylmethoxypiperidine is pre-organized for the construction of various heterocyclic systems, particularly those containing the piperidine (B6355638) motif. A key application is in the synthesis of spiropiperidines, which are compounds where a piperidine ring is joined to another ring system through a single shared carbon atom. rsc.org Spirocyclic scaffolds have gained significant attention in medicinal chemistry as they introduce three-dimensionality, a desirable trait for modern drug candidates. rsc.org

The synthesis of such scaffolds often begins with a piperidine derivative. For instance, the core structure of 1-Boc-4-piperidone, a close relative and precursor to this compound, is a common starting point for creating spiropiperidine derivatives. beilstein-journals.org The general strategy involves using the ketone at the C-4 position of the piperidine ring as a handle for constructing the second ring. In the case of this compound, the side chain at the 4-position can be modified or used as a reactive site for intramolecular cyclization reactions to form fused or spirocyclic systems.

The synthesis of diverse heterocyclic scaffolds is a major focus in organic chemistry, with numerous strategies developed for their efficient construction. nih.govnih.gov The use of pre-functionalized building blocks like this compound is advantageous as it simplifies synthetic routes and allows for the rapid generation of molecular diversity.

Table 1: Examples of Heterocyclic Scaffolds Derived from Piperidine Intermediates

| Heterocyclic Scaffold | Synthetic Application | Key Precursor Type |

| Spiropiperidines | CNS disease targets, anti-tuberculosis agents. bepls.com | N-Boc-4-piperidone derivatives |

| Fused Pyridines | Found in natural products with biological activity. scilit.comresearchgate.net | Functionalized piperidines |

| Pyrazolo-fused spirolactams | Acetyl-CoA carboxylase inhibitors. nih.gov | Piperidine-based starting materials |

Intermediate in the Synthesis of Complex Organic Molecules

The piperidine ring is a prevalent structural motif in a vast number of biologically active compounds and natural products. Consequently, intermediates that facilitate the construction of substituted piperidines are of high importance. This compound serves as such a key intermediate. Its precursor, 1-Boc-4-piperidone, is a well-established starting material in the synthesis of complex pharmaceuticals, including opioid analgesics like fentanyl and its analogues. smolecule.comun.org

The synthesis of these complex molecules often involves a multi-step process where the piperidine core is elaborated with various substituents. The Boc-protected nitrogen of this compound prevents unwanted side reactions while other chemical transformations are carried out. The ethoxycarbonylmethoxy group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, or the ester can be used in reactions such as enolate formation to create new carbon-carbon bonds.

For example, in the synthesis of a novel analogue of the DPP-4 inhibitor Alogliptin, a spirocyclic moiety was introduced onto a piperidine ring derived from a protected piperidin-4-one intermediate. beilstein-journals.org This highlights the role of such building blocks in creating complex, biologically relevant molecules. Similarly, other complex structures, such as those used as trace-amine-associated receptor 1 agonists, have been synthesized using piperidine-based intermediates. bepls.com

Strategic Importance in Multi-Step Organic Syntheses

The strategic value of this compound in multi-step synthesis is rooted in the orthogonal reactivity of its functional groups.

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a crucial feature. It renders the piperidine nitrogen unreactive under a wide range of conditions (e.g., nucleophilic additions, reductions, and some oxidations), allowing for selective chemistry to be performed on the ethoxycarbonylmethoxy side chain. The Boc group is stable but can be readily removed under acidic conditions when the nitrogen's reactivity is desired for a subsequent reaction step, such as N-alkylation or N-arylation. bepls.comsmolecule.com This protection-deprotection strategy is a cornerstone of modern organic synthesis.

The Ethoxycarbonylmethoxy Side Chain: This group provides a versatile handle for further molecular elaboration. The ester functionality can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents. The α-carbon (the CH2 group between the oxygen and the carbonyl) can be deprotonated to form an enolate, which can then participate in a variety of bond-forming reactions to build more complex carbon skeletons.

The Piperidine Scaffold: The piperidine ring itself serves as a rigid scaffold that positions the substituents in a defined three-dimensional space. This is critical for the interaction of the final molecule with biological targets like enzymes and receptors.

Table 2: Functional Group Utility in this compound

| Functional Group | Role in Synthesis | Common Transformations |

| N-Boc Group | Protection of the piperidine nitrogen. | Removal (deprotection) with acid (e.g., HCl, TFA). |

| Ethoxycarbonyl (Ester) | Reactive handle for C-C or C-N bond formation. | Hydrolysis to carboxylic acid, reduction to alcohol, enolate formation. |

| Piperidine Ring | Core scaffold for building molecular complexity. | Ring-forming reactions (e.g., spirocyclization), functional group interconversion. |

Advanced Analytical and Spectroscopic Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 1-Boc-4-ethoxycarbonylmethoxypiperidine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom within the molecule.

In ¹H NMR, the characteristic signals for the tert-butoxycarbonyl (Boc) protecting group typically appear as a singlet at approximately 1.4-1.5 ppm, integrating to nine protons. The protons on the piperidine (B6355638) ring exhibit complex splitting patterns in the region of 1.5 to 3.7 ppm. The ethoxycarbonylmethoxy group presents a singlet for the O-CH₂-C=O protons around 4.1 ppm, a quartet for the O-CH₂-CH₃ protons at about 4.2 ppm, and a triplet for the O-CH₂-CH₃ protons near 1.2 ppm. The proton at the 4-position of the piperidine ring, attached to the ether oxygen, is typically observed as a multiplet around 3.5-3.7 ppm. Two-dimensional NMR techniques, such as COSY and HSQC, are instrumental in assigning these proton and carbon signals definitively. researchgate.net

¹³C NMR spectroscopy complements the proton data. The carbonyl carbons of the Boc and ester groups resonate at approximately 155 ppm and 170 ppm, respectively. The quaternary carbon of the Boc group is found around 80 ppm. The carbons of the piperidine ring appear in the range of 30-50 ppm, while the carbon at the 4-position, bonded to the oxygen, is observed further downfield around 75 ppm. The carbons of the ethoxycarbonylmethoxy group have distinct signals for the O-CH₂, the ester carbonyl, and the ethyl group carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Boc (CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |

| Boc C(CH₃)₃ | - | ~79.5 |

| Boc C=O | - | ~154.9 |

| Piperidine H2, H6 | ~3.1-3.7 (m, 4H) | ~40-45 |

| Piperidine H3, H5 | ~1.5-1.9 (m, 4H) | ~30-35 |

| Piperidine H4 | ~3.5-3.7 (m, 1H) | ~75.0 |

| O-CH₂-COO | ~4.1 (s, 2H) | ~67.0 |

| COO-CH₂-CH₃ | ~4.2 (q, 2H) | ~61.0 |

| COO-CH₂-CH₃ | ~1.2 (t, 3H) | ~14.2 |

| C=O (Ester) | - | ~170.0 |

Note: Predicted values based on typical ranges for similar structures. s=singlet, t=triplet, q=quartet, m=multiplet.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which for this compound (C₁₅H₂₇NO₅) is 301.1889 g/mol . rsc.org

The fragmentation pattern observed in the mass spectrum offers valuable structural information. A common fragmentation pathway for Boc-protected amines involves the loss of the Boc group or parts of it. doaj.org Key fragments for this compound would include the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da) from the molecular ion. The fragmentation of the ethoxycarbonylmethoxy side chain can also be observed.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment | Description |

|---|---|---|

| 302.1962 | [M+H]⁺ | Protonated molecular ion |

| 246.1387 | [M-C₄H₉+H]⁺ | Loss of isobutylene |

| 202.1492 | [M-Boc+H]⁺ | Loss of the Boc group |

| 114.0863 | [C₆H₁₂NO]⁺ | Piperidinol fragment after Boc loss |

Note: m/z values are for the protonated species [M+H]⁺ and its fragments.

Chromatographic Techniques for Isolation and Purity Assessment in Research

Chromatographic methods are indispensable for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile compounds like this compound. A typical reversed-phase HPLC method would utilize a C18 column. policija.si The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization in mass spectrometric detection. policija.si A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure good separation of the main compound from any impurities. Detection is typically achieved using a UV detector, as the ester carbonyl group provides some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). researchgate.net

While this compound itself has low volatility, Gas Chromatography (GC) can be used to analyze for any volatile impurities or byproducts from its synthesis. nih.gov For the analysis of the compound itself, derivatization to a more volatile species might be necessary. However, a significant challenge with GC analysis of Boc-protected compounds is their thermal lability, which can lead to the degradation of the compound in the hot injector port, resulting in poor peak shape and inaccurate quantification. researchgate.net Therefore, GC is more commonly applied to the analysis of related, more volatile precursors or degradation products. nih.gov

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. nih.gov While a crystal structure for this compound itself may not be readily available in public databases, the analysis of closely related derivatives offers significant insight. For instance, the crystal structure of a Boc-protected piperidine-spiro-hydantoin derivative has been determined. researchgate.net Such studies reveal that the piperidine ring typically adopts a chair conformation, which is the most stable arrangement. researchgate.net The bulky Boc group generally occupies an equatorial position to minimize steric hindrance. The conformation of the carbamate (B1207046) group attached to the piperidine ring can also be determined, providing valuable data on bond angles and lengths. researchgate.net These findings for related structures allow for a reliable prediction of the solid-state conformation of this compound.

Computational Chemistry and Theoretical Studies on 1 Boc 4 Ethoxycarbonylmethoxypiperidine

Conformational Analysis and Energy Landscapes

The conformational flexibility of the piperidine (B6355638) ring, coupled with the bulky N-tert-butoxycarbonyl (Boc) group and the C-4 side chain, results in a complex energy landscape for 1-Boc-4-ethoxycarbonylmethoxypiperidine. Conformational analysis is crucial for understanding its steric and electronic properties, which in turn dictate its biological activity and reactivity.

In the case of this compound, the primary conformational question revolves around the orientation of the C-4 substituent. The ethoxycarbonylmethoxy group is expected to strongly prefer the equatorial position in the chair conformation to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at the C-2 and C-6 positions. The axial conformer would be significantly higher in energy.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to calculate the potential energy surface. These calculations can map the relative energies of different conformers, including various chair and boat forms, and the rotational isomers (rotamers) of the C-4 side chain and the N-Boc group. The results of such an analysis would typically yield a set of low-energy conformers and the energy barriers separating them.

| Conformer | C-4 Substituent Orientation | Relative Energy (kcal/mol) (Hypothetical) | Population (%) at 298 K (Hypothetical) |

| Chair 1 | Equatorial | 0.00 | 98.5 |

| Chair 2 | Axial | 3.00 | 0.5 |

| Twist-Boat 1 | Pseudo-equatorial | 2.50 | 1.0 |

| Twist-Boat 2 | Pseudo-axial | 4.50 | <0.1 |

This table presents hypothetical data based on typical energy differences for substituted N-Boc-piperidines to illustrate the expected conformational preferences.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical reactivity of this compound. Methods like DFT, often using functionals such as B3LYP with basis sets like 6-311++G(d,p), provide detailed information on molecular orbitals, charge distribution, and reactivity indices. derpharmachemica.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a measure of chemical stability; a larger gap implies lower reactivity. For this compound, the HOMO is expected to be localized around the electron-rich oxygen and nitrogen atoms, while the LUMO would likely be centered on the carbonyl groups of the Boc and ester functions.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), typically colored red, and electron-poor regions (electrophilic sites), colored blue. In this molecule, the carbonyl oxygens and the ether oxygen would be regions of negative potential, susceptible to electrophilic attack. In contrast, the hydrogens on the piperidine ring and the N-H (if the Boc group were removed) would show positive potential.

Reactivity Descriptors: Global and local reactivity descriptors derived from conceptual DFT can quantify reactivity.

Local Descriptors: Fukui functions indicate the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. derpharmachemica.com For instance, calculations would likely predict the carbonyl carbon of the ester to be a primary site for nucleophilic attack.

| Parameter | Description | Predicted Value (Hypothetical) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 7.3 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.5 D |

| Global Hardness (η) | Resistance to change in electron distribution | 3.65 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 1.05 eV |

This table contains hypothetical quantum chemical data for this compound, illustrating typical values for similar organic molecules.

Molecular Dynamics Simulations for Solvent Effects and Interaction Studies

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.com For this compound, MD simulations can provide critical insights into its dynamics, conformational changes in solution, and interactions with its environment. icmp.lviv.ua

The conformational preferences determined from gas-phase quantum calculations can be significantly altered by the presence of a solvent. researchgate.netresearchgate.net MD simulations explicitly model the solvent molecules (e.g., water, DMSO, chloroform), allowing for a realistic representation of solute-solvent interactions. rsc.org

Simulation Protocol: An MD simulation would typically start with an optimized geometry of the molecule placed in a box of solvent molecules. A force field (e.g., AMBER, CHARMM, OPLS) is chosen to describe the interatomic forces. The system is then allowed to evolve over time by integrating Newton's equations of motion, yielding a trajectory of atomic positions and velocities.

Solvent Effects on Conformation: The simulations can reveal how different solvents stabilize specific conformers.

Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with the carbonyl and ether oxygens of the molecule. This interaction can stabilize more extended conformations of the side chain and may slightly alter the chair-boat equilibrium of the piperidine ring compared to the gas phase.

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents interact primarily through dipole-dipole interactions, which can also influence the conformational landscape.

Nonpolar Solvents (e.g., Chloroform, Hexane): In these environments, intramolecular interactions will dominate, and the conformational preferences will more closely resemble those predicted in the gas phase.

By analyzing the simulation trajectory, one can calculate the population of different conformers, the free energy differences between them, and the dynamics of their interconversion.

| Solvent | Dielectric Constant | Expected Primary Interaction | Predicted Conformational Effect (Hypothetical) |

| Gas Phase | 1 | Intramolecular forces | Strong preference for equatorial chair conformer. |

| Chloroform | 4.8 | Dipole-dipole | Minor stabilization of conformers with larger dipole moments. |

| Methanol (B129727) | 33.0 | Hydrogen bonding | Stabilization of conformers where acceptor sites (oxygens) are solvent-accessible. |

| Water | 80.1 | Strong hydrogen bonding | Significant stabilization of extended side-chain rotamers; potential for minor population of non-chair ring conformers. |

This table provides a hypothetical summary of how different solvent environments might influence the conformational equilibrium of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that are often difficult to obtain experimentally.

A common synthetic route to this compound is the Williamson ether synthesis, involving the reaction of the alkoxide of 1-Boc-4-hydroxypiperidine with an ethyl haloacetate (e.g., ethyl bromoacetate). Computational methods can be used to model this SN2 reaction in detail.

Methodology:

Reactant and Product Optimization: The geometries of the reactants (1-Boc-4-hydroxypiperidine alkoxide and ethyl bromoacetate) and products (this compound and bromide ion) are optimized to find their lowest energy structures.

Transition State (TS) Search: A transition state search algorithm (e.g., QST2/QST3 or Berny optimization) is used to locate the saddle point on the potential energy surface that connects the reactants and products. The TS structure represents the highest energy point along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures. For reactants and products, all frequencies should be real. For a true transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the forming of the C-O bond).

Reaction Pathway Mapping: An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the TS structure to confirm that it correctly connects the reactant and product states.

| Reaction Step | Species | Relative Energy (kcal/mol) (Hypothetical) | Description |

| 1 | Reactants (Alkoxide + Ethyl Bromoacetate) | 0.0 | Separated reactants |

| 2 | Transition State (SN2) | +18.5 | C-O bond forming, C-Br bond breaking |

| 3 | Products (Ether + Bromide Ion) | -25.0 | Separated products |

This table presents a hypothetical reaction energy profile for the Williamson ether synthesis of this compound, as would be determined by quantum chemical calculations.

Emerging Research Directions and Future Perspectives

Sustainable Synthesis Methodologies

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. mdpi.comejcmpr.com This shift involves the use of safer solvents, renewable starting materials, and energy-efficient processes. ejcmpr.commdpi.com For the synthesis of piperidine (B6355638) derivatives, this translates into exploring biocatalysis, microwave-assisted reactions, and solvent-free conditions. mdpi.comresearchgate.net

Future research on 1-Boc-4-ethoxycarbonylmethoxypiperidine will likely focus on developing more sustainable synthetic routes. This could involve enzymatic reactions that offer high selectivity and operate under mild conditions, thereby reducing the need for protecting groups and minimizing waste. news-medical.net For instance, biocatalytic C-H oxidation could be employed to introduce functional groups onto the piperidine ring with high precision. news-medical.net Additionally, methods that improve atom economy, such as one-pot multicomponent reactions, are being developed for related N-substituted piperidones, presenting a promising area for exploration. researchgate.net

Table 1: Comparison of Conventional vs. Potential Sustainable Synthesis Approaches

| Feature | Conventional Synthesis | Potential Sustainable Approach |

|---|---|---|

| Catalyst | Precious metal catalysts (e.g., Palladium) | Biocatalysts (enzymes), Earth-abundant metal catalysts (e.g., Nickel) news-medical.net |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions ejcmpr.com |

| Energy Source | Conventional heating (hours/days) | Microwave irradiation (minutes) mdpi.commdpi.com |

| Reaction Steps | Multi-step processes with intermediate isolation | One-pot or tandem reactions mdpi.com |

| Atom Economy | Often lower due to stoichiometric reagents | Higher, maximizing incorporation of starting materials |

| Waste Generation | Significant hazardous waste | Reduced waste streams mdpi.com |

Integration into Automated and Flow Chemistry Platforms

The automation of organic synthesis is revolutionizing drug discovery and process development. fu-berlin.de Flow chemistry, in particular, offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and the ability to scale up production seamlessly. nih.govresearchgate.net These automated systems allow for rapid reaction optimization and the generation of compound libraries with high efficiency. fu-berlin.denih.gov

The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms. Continuous-flow hydrogenation of the corresponding pyridine (B92270) precursor is a key potential application. Such a setup would involve flowing the substrate through a heated column packed with a heterogeneous catalyst. nih.gov This approach has been successfully demonstrated for the synthesis of piperazine-2-carboxamide, a related heterocyclic compound. nih.govresearchgate.net The use of open-source software and affordable hardware, like the Raspberry Pi, can make this technology more accessible for research laboratories. nih.govresearchgate.net

Table 2: Hypothetical Parameters for Automated Flow Synthesis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Reactor Type | Packed-bed reactor with heterogeneous catalyst | To facilitate the continuous hydrogenation of a pyridine precursor. nih.gov |

| Catalyst | Supported precious metal (e.g., Pd/C) or Raney-Ni | Efficient reduction of the heteroaromatic ring. mdpi.com |

| Substrate | Pyridine precursor of the target compound | Starting material for the synthesis. |

| Solvent | Ethanol or Methanol (B129727) | To dissolve the substrate and facilitate flow. researchgate.net |

| Flow Rate | 0.1 - 1.0 mL/min | Controls the residence time in the reactor. researchgate.net |

| Temperature | 80 - 120 °C | To increase reaction rate. researchgate.net |

| Pressure | 10 - 50 bar | To maintain the solvent in the liquid phase and enhance hydrogenation. |

| Control System | Open-source software (e.g., on Raspberry Pi) | For precise control and monitoring of reaction parameters. nih.govresearchgate.net |

Exploration of Novel Catalytic Transformations

Modern catalysis offers powerful tools for creating complex molecules with high efficiency and selectivity. news-medical.net For piperidine-containing compounds, recent breakthroughs include the use of nickel electrocatalysis for radical cross-coupling reactions, which allows for the formation of new carbon-carbon bonds without the need for expensive precious metals like palladium. news-medical.net This method simplifies the construction of complex piperidines by connecting different molecular fragments in a modular fashion. news-medical.net

For this compound, these advanced catalytic methods could unlock new synthetic possibilities. The ester group could be a handle for various transformations, or the piperidine ring itself could be functionalized at different positions using C-H activation strategies. For example, a two-step process involving biocatalytic C-H oxidation to introduce a hydroxyl group, followed by a nickel-catalyzed cross-coupling, could be used to append new substituents to the piperidine scaffold. news-medical.net This would enable the creation of a diverse range of analogues for biological screening.

Design and Synthesis of Advanced Analogues with Modified Pharmacophores

The piperidine ring is a key structural component in many pharmaceuticals. mdpi.com The design of new drugs often involves modifying a known scaffold to improve its pharmacological properties, such as potency, selectivity, and metabolic stability. researchgate.netnih.gov This is achieved by altering the pharmacophore—the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. researchgate.net

The this compound scaffold is a promising starting point for the design of advanced analogues. The ethoxycarbonylmethoxy group offers a point for diversification. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. Furthermore, modifications can be made to the piperidine ring itself, such as the introduction of spirocyclic moieties, which can impart conformational rigidity and potentially lead to improved binding affinity for a target receptor. beilstein-journals.org By systematically modifying these different parts of the molecule, medicinal chemists can conduct structure-activity relationship (SAR) studies to identify compounds with optimized therapeutic potential. nih.gov

Q & A

Basic Questions

Q. What are the critical steps for synthesizing 1-Boc-4-ethoxycarbonylmethoxypiperidine, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves Boc protection of the piperidine nitrogen, followed by functionalization at the 4-position. For example, intermediates like 4-aminopiperidine derivatives (e.g., 4-ANBocP) are synthesized via nucleophilic substitution or coupling reactions . Characterization requires 1H/13C NMR to confirm regiochemistry and HPLC-MS to verify purity (>98%) . Key spectral markers include Boc-group tert-butyl signals (~1.4 ppm in 1H NMR) and ethoxycarbonylmethoxy carbonyl peaks (~170 ppm in 13C NMR).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to hazards like skin/eye irritation (GHS Category 2A) and respiratory sensitivity (H335), researchers must use NIOSH-approved respirators (e.g., P95/P1 filters) and nitrile gloves during handling . Work under a fume hood to minimize aerosol exposure, and store the compound at -20°C in airtight containers to prevent degradation .

Q. How can researchers verify the purity and stability of this compound?

- Methodological Answer : Purity is assessed via reverse-phase HPLC (λmax ~249 nm for aromatic analogs) with acetonitrile/water gradients . Stability studies should monitor decomposition under varying conditions (e.g., pH, temperature) using accelerated aging tests and FT-IR to detect hydrolytic cleavage of the Boc or ethoxycarbonyl groups .

Advanced Research Questions

Q. How can contradictory spectral data during intermediate synthesis be resolved?

- Methodological Answer : Discrepancies in NMR or MS data often arise from regioisomeric byproducts. For example, misassignment of piperidine ring substituents can be resolved using 2D NMR (COSY, HSQC) to map proton-carbon correlations . For ambiguous mass spectra, employ high-resolution mass spectrometry (HRMS) to distinguish between isobaric species (e.g., C16H24N2O2 vs. C18H26N2O4) .

Q. What strategies optimize the yield of this compound in multistep syntheses?

- Methodological Answer : Yield optimization requires kinetic control during Boc protection (e.g., using di-tert-butyl dicarbonate in THF at 0°C) and catalytic methods for ethoxycarbonylmethoxy introduction (e.g., Pd-catalyzed coupling for sterically hindered positions) . Monitor reaction progress via in-situ FT-IR to detect carbonyl intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.